Tetrabromobisphenol A-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

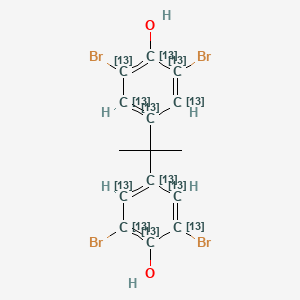

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORPZCZECFIRK-ZGFLEIAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13C](=[13C]([13C](=[13CH]1)Br)O)Br)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016852 | |

| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352876-39-1 | |

| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Sentinel: A Technical Guide to Tetrabromobisphenol A-13C12 in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is a high-production-volume brominated flame retardant extensively used in a variety of consumer and industrial products, from electronics and textiles to plastics.[1] Its widespread presence has led to increasing concerns about its potential environmental and human health impacts, including its role as an endocrine disruptor.[2][3] Accurate and precise quantification of TBBPA in complex matrices is therefore crucial for toxicological studies, environmental monitoring, and human exposure assessment. This technical guide provides an in-depth overview of Tetrabromobisphenol A-13C12 (TBBPA-13C12), its fundamental properties, and its critical role as an internal standard in state-of-the-art analytical methodologies.

TBBPA-13C12 is the stable isotope-labeled analogue of TBBPA, where twelve carbon atoms in the bisphenol A backbone are replaced with the heavier carbon-13 isotope. This isotopic labeling renders the molecule chemically identical to the native TBBPA but with a distinct, higher molecular weight. This property is the cornerstone of its application in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[4] By introducing a known amount of TBBPA-13C12 into a sample, it serves as an internal benchmark, allowing for the accurate determination of the native TBBPA concentration by correcting for variations in sample preparation, extraction efficiency, and instrument response.[2][5]

Physicochemical and Analytical Properties

The utility of TBBPA-13C12 as an internal standard is underpinned by its well-defined physical and chemical characteristics. These properties are summarized in the tables below, providing a quick reference for researchers.

| Property | Value | Reference |

| Chemical Name | 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol-13C12 | [6] |

| Molecular Formula | ¹³C₁₂H₁₂Br₄O₂ | [7] |

| Molecular Weight | 555.8 g/mol | [7][8] |

| CAS Number (Labeled) | 1352876-39-1 | [7] |

| CAS Number (Unlabeled) | 79-94-7 | [7][8] |

| Appearance | Off-white solid | [9] |

| Purity | ≥96% | [7][8] |

Table 1: Physical and Chemical Properties of this compound

| Parameter | Matrix | Method | Value | Reference |

| Recovery | Human Serum | LC-MS/MS | >83.3% | [10] |

| Air | GC-MS | 79 ± 1% | [11] | |

| Marine Sediment | LC-ESI-MS/MS | >95% | [12] | |

| Sewage Sludge | LC-ESI-MS/MS | >95% | [12] | |

| Limit of Quantification (LOQ) | Human Serum | LC-MS/MS | 4.1 pg/g | [10] |

| Breast Milk | LC-ESI-MS/MS | 2.5 ng/g (lipid weight) | [13] | |

| Limit of Detection (LOD) | Air | GC-MS | 0.04 pg/m³ | [5] |

| Breast Milk | LC-ESI-MS/MS | 0.5 ng/g (lipid weight) | [13] |

Table 2: Analytical Performance Data for TBBPA Analysis using TBBPA-13C12 Internal Standard

Role in Research: Elucidating Endocrine Disruption

A significant area of research involving TBBPA is its potential to act as an endocrine-disrupting chemical (EDC).[2] Studies have suggested that TBBPA can interfere with the endocrine system through various mechanisms, including the disruption of estrogen homeostasis.[14] One proposed mechanism is the inhibition of enzymes involved in the metabolism of 17β-estradiol (E2), the primary female sex hormone.[14][15] TBBPA has been shown to inhibit estrogen sulfotransferase (SULT), an enzyme responsible for the sulfation and subsequent inactivation and excretion of E2.[16] By inhibiting this metabolic pathway, TBBPA can lead to an increase in the bioavailability of E2, potentially resulting in adverse estrogenic effects.[14]

In studies investigating these mechanisms, TBBPA-13C12 is indispensable for the accurate quantification of TBBPA levels in biological samples, allowing researchers to establish clear dose-response relationships and understand the toxicokinetics of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of TBBPA in different matrices using TBBPA-13C12 as an internal standard.

Analysis of TBBPA in Human Serum by LC-MS/MS

This protocol is adapted from the method described by Hayama et al. (2004).[10]

4.1.1 Sample Preparation

-

To 5 g of human serum, add a known amount of TBBPA-13C12 internal standard solution.

-

Perform solid-phase extraction (SPE) using a C18 reversed-phase cartridge for initial cleanup and concentration.

-

Further purify the extract using a normal-phase SPE cartridge.

-

Elute the analyte and internal standard, and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4.1.2 LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with a mixture of water, methanol (B129727), and acetonitrile.

-

Flow Rate: As optimized for the specific column dimensions.

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

TBBPA: Precursor ion [M-H]⁻ at m/z 541 → Product ion at m/z 463.

-

TBBPA-13C12: Precursor ion [M-H]⁻ at m/z 553 → Product ion at m/z 475.

-

-

Analysis of TBBPA in Environmental Samples by GC-MS

This protocol is based on the methodology for analyzing TBBPA in air samples.[5][11]

4.2.1 Sample Preparation

-

Collect air samples on a suitable sorbent material (e.g., polyurethane foam).

-

Spike the sorbent with a known amount of TBBPA-13C12 internal standard.

-

Perform Soxhlet extraction with an appropriate solvent (e.g., hexane/acetone).

-

Clean up the extract using silica (B1680970) gel column chromatography.

-

Derivatize the extract using a silylating reagent (e.g., BSTFA) to improve the volatility and thermal stability of TBBPA for GC analysis.

4.2.2 GC-MS Conditions

-

Gas Chromatography:

-

Column: A low-polarity capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized TBBPA from matrix interferences.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI).

-

Scan Type: Selected Ion Monitoring (SIM).

-

Monitored Ions: Specific ions for the derivatized TBBPA and TBBPA-13C12 are selected for quantification and confirmation.

-

Synthesis and Quality Control

While detailed, proprietary synthesis protocols for commercially available TBBPA-13C12 are not publicly disclosed, the general approach involves the bromination of ¹³C-labeled bisphenol A. The synthesis of ¹³C-labeled bisphenol A can be achieved through various organic synthesis routes, starting from commercially available ¹³C-labeled precursors. The quality and purity of TBBPA-13C12 are critical for its use as an analytical standard. Purity is typically assessed by the manufacturer using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity and isotopic enrichment. A Certificate of Analysis (CoA) accompanying the standard provides detailed information on its purity, concentration, and isotopic labeling.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its role as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of TBBPA in a wide range of complex matrices. This capability is paramount for understanding the environmental fate, human exposure, and potential health risks associated with this ubiquitous flame retardant. The detailed methodologies and data presented in this guide are intended to support the research community in conducting robust and reliable studies on TBBPA, ultimately contributing to a better understanding of its impact and informing regulatory decisions.

References

- 1. kscl.co.in [kscl.co.in]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 8. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-4694-T-1.2 [isotope.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 12. LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of Tetrabromobisphenol A, with or without Concurrent Triclosan, upon Bisphenol A and Estradiol Concentrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disruption of estrogen homeostasis as a mechanism for uterine toxicity in Wistar Han rats treated with tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mimicking of Estradiol Binding by Flame Retardants and Their Metabolites: A Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabromobisphenol A-13C12 CAS number and molecular weight

An In-depth Technical Guide on Tetrabromobisphenol A-13C12

This guide provides essential technical data for researchers, scientists, and drug development professionals working with the isotopically labeled compound this compound. The information is presented in a clear, structured format to facilitate easy reference and integration into experimental workflows.

Core Compound Data

This compound is the 13C isotopically labeled form of Tetrabromobisphenol A (TBBPA), a brominated flame retardant. The incorporation of 13C isotopes makes it a valuable internal standard for quantitative analysis using methods such as NMR, GC-MS, or LC-MS.[1]

Quantitative Data Summary

The key quantitative identifiers for this compound are its CAS number and molecular weight.

| Parameter | Value |

| CAS Number | 1352876-39-1[1][2][3] |

| Molecular Weight | 555.78 g/mol [1][2] |

Note: Minor variations in the reported molecular weight (555.8 g/mol ) may be observed depending on the source.[3][4]

Experimental Protocols

Detailed experimental protocols for the use of this compound as an internal standard are contingent on the specific analytical method and matrix being investigated. Generally, a known concentration of the 13C-labeled standard is spiked into the sample prior to extraction and analysis. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then used to quantify the amount of the native analyte in the sample, correcting for variations in extraction efficiency and instrument response.

Visualized Logical Relationship

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

Caption: Logical relationship of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,3',5,5'-Tetrabromobisphenol A 13C12 (ring 13C12) [lgcstandards.com]

- 3. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 4. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-4694-T-1.2 [isotope.com]

Synthesis and Commercial Availability of ¹³C₁₂-Labeled TBBPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of ¹³C₁₂-labeled Tetrabromobisphenol A (TBBPA). It includes a detailed, adaptable synthesis protocol, information on commercial suppliers, and an examination of the signaling pathways affected by TBBPA, visualized with a Graphviz diagram.

Commercial Availability

¹³C₁₂-labeled TBBPA is commercially available as a certified reference material, primarily for use in environmental analysis and mass spectrometry applications. The leading supplier for this isotopically labeled compound is Cambridge Isotope Laboratories, Inc. (CIL).

Table 1: Commercial Availability of ¹³C₁₂-Labeled TBBPA

| Supplier | Product Name | Catalog Number | Concentration & Solvent | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Tetrabromobisphenol A (ring-¹³C₁₂, 99%) | CLM-4694-1.2 | 50 µg/mL in Methanol (B129727) | 99% | 96%[1] |

| Cambridge Isotope Laboratories, Inc. | Tetrabromobisphenol A (ring-¹³C₁₂, 99%) | CLM-4694-T-1.2 | 50 µg/mL in Toluene | 99% | 98%[2] |

Synthesis of ¹³C₁₂-Labeled TBBPA

The synthesis of ¹³C₁₂-labeled TBBPA involves the bromination of ¹³C₁₂-labeled bisphenol A. While a specific protocol for the labeled compound is not publicly available, the following experimental protocol for the synthesis of unlabeled TBBPA can be adapted. The key principle is the electrophilic substitution of bromine onto the electron-rich aromatic rings of the bisphenol A molecule.

Starting Material: ¹³C₁₂-Labeled Bisphenol A

The crucial starting material for this synthesis is Bisphenol A with all twelve carbon atoms of the two phenyl rings labeled with Carbon-13. This labeled precursor is commercially available from suppliers such as Cambridge Isotope Laboratories, Inc.

Table 2: Commercial Availability of ¹³C₁₂-Labeled Bisphenol A

| Supplier | Product Name | Catalog Number | Concentration & Solvent | Isotopic Purity |

| Cambridge Isotope Laboratories, Inc. | Bisphenol A (ring-¹³C₁₂, 99%) | CLM-4325-1.2 | 100 µg/mL in Acetonitrile | 99% |

Experimental Protocol: Bromination of Bisphenol A

The following protocol is adapted from established methods for the synthesis of unlabeled TBBPA and can be scaled down and modified for the synthesis of the ¹³C₁₂-labeled analogue.

Objective: To synthesize Tetrabromobisphenol A by the bromination of Bisphenol A.

Materials:

-

Bisphenol A (or ¹³C₁₂-Bisphenol A)

-

Bromine

-

Methanol

-

Hydrochloric acid (36 wt% aqueous solution)

-

Hydrazine (B178648) solution (aqueous)

-

Water (deionized)

-

Round-bottom flask (four-necked, appropriate size)

-

Thermometer

-

Stirrer (magnetic or mechanical)

-

Condenser

-

Addition funnel

Procedure:

-

Dissolution of Bisphenol A: In a four-necked round-bottom flask equipped with a thermometer, stirrer, and condenser, charge the Bisphenol A. Add methanol and 36 wt% aqueous hydrochloric acid to dissolve the Bisphenol A. The reaction is typically carried out at a temperature in the range of 0-30°C.

-

Bromination: Slowly add bromine to the stirred solution over a period of several hours. The amount of bromine used is typically in a molar excess (e.g., 4.0 to 5.0 moles per mole of Bisphenol A) to ensure complete tetrabromination.

-

Aging: After the addition of bromine is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Quenching: After the aging period, reduce any remaining excess bromine by the addition of an aqueous hydrazine solution.

-

Precipitation: Add water to the reaction mixture over a period of 1 hour to precipitate the TBBPA product.

-

Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid with water and then reslurry it in water. Filter the product again and dry it under vacuum. The purity of the final product can be assessed by techniques such as HPLC.

Signaling Pathways Affected by TBBPA

TBBPA has been shown to exert a range of biological effects by modulating various cellular signaling pathways. Key pathways affected include those involved in apoptosis (programmed cell death) and the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and stress responses.

TBBPA-Induced Apoptosis

TBBPA can induce apoptosis in various cell types, including human peripheral blood mononuclear cells, neuronal cells, and liver cells.[1] The mitochondrial pathway is a primary mechanism involved in TBBPA-induced apoptosis.[1] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Key events in this pathway include the activation of caspase-9, the initiator caspase for the mitochondrial pathway, followed by the activation of the executioner caspase, caspase-3.[1]

TBBPA and the MAPK Signaling Pathway

TBBPA can activate several components of the MAPK signaling pathway, including ERK1/2 (Extracellular signal-regulated kinases 1 and 2), JNK (c-Jun N-terminal kinases), and p38 MAPK.[2][3] The activation of these kinases is often cell-type specific and dose-dependent.[4] For instance, TBBPA has been shown to activate p44/42 MAPK (ERK1/2) in human natural killer cells.[2] The activation of the p38 MAPK and JNK pathways is often associated with cellular stress responses and can contribute to the induction of apoptosis.[3]

Figure 1: Simplified signaling pathways affected by TBBPA.

References

- 1. US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]

- 2. US6002050A - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]

- 3. US7834221B2 - Process for the preparation of tetrabromobisphenol A - Google Patents [patents.google.com]

- 4. US5208389A - Process for high purity tetrabromobisphenol-A - Google Patents [patents.google.com]

Navigating the Analytical Landscape of TBBPA-¹³C₁₂: A Technical Guide to Isotopic Purity and Stability

For researchers, scientists, and drug development professionals, the integrity of stable isotope-labeled internal standards is paramount for accurate quantification in complex matrices. This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Tetrabromobisphenol A-¹³C₁₂ (TBBPA-¹³C₁₂), a critical tool in environmental and toxicological analysis.

This guide details the specifications of commercially available TBBPA-¹³C₁₂, outlines experimental protocols for verifying its purity and assessing its stability, and explores the toxicological pathways of its unlabeled counterpart, offering a complete picture for its effective use in research.

Quantitative Data Summary

The isotopic and chemical purity of TBBPA-¹³C₁₂ are critical parameters for its use as an internal standard. The following tables summarize the available quantitative data from commercial suppliers.

Table 1: Isotopic and Chemical Purity of TBBPA-¹³C₁₂

| Parameter | Specification | Source |

| Isotopic Purity | 99% | Cambridge Isotope Laboratories, Inc.[1][2] |

| Chemical Purity (in Methanol) | 96% | Cambridge Isotope Laboratories, Inc.[1] |

| Chemical Purity (in Toluene) | 98% | Cambridge Isotope Laboratories, Inc.[2] |

Table 2: Product Specifications for TBBPA (ring-¹³C₁₂, 99%)

| Property | Specification | Source |

| Form | Solution | Cambridge Isotope Laboratories, Inc.[1][2] |

| Concentration | 50 µg/mL | Cambridge Isotope Laboratories, Inc.[1][2] |

| Solvent | Methanol (B129727) or Toluene (B28343) | Cambridge Isotope Laboratories, Inc.[1][2] |

| Storage Temperature | Room temperature, away from light and moisture | Cambridge Isotope Laboratories, Inc.[1][2] |

Experimental Protocols

Accurate determination of isotopic purity and assessment of stability are crucial for ensuring the reliability of TBBPA-¹³C₁₂ as an internal standard. The following sections provide detailed methodologies for these key experiments.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry

This protocol outlines a general procedure for verifying the isotopic enrichment of TBBPA-¹³C₁₂ using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Objective: To accurately quantify the percentage of the ¹³C₁₂-labeled TBBPA in a given sample.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the TBBPA-¹³C₁₂ standard in a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to obtain a concentration suitable for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Optimize the gradient to achieve good separation of TBBPA from any potential impurities.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Operate the mass spectrometer in a high-resolution mode (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of TBBPA.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak of unlabeled TBBPA and the ¹³C₁₂-labeled TBBPA.

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(¹³C₁₂-TBBPA) / (Area(¹³C₁₂-TBBPA) + Area(unlabeled TBBPA))] x 100

-

-

Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of TBBPA-¹³C₁₂.

Stability Assessment of TBBPA-¹³C₁₂ Solutions

This protocol describes a general approach to evaluating the stability of TBBPA-¹³C₁₂ in solution under various storage conditions.

Objective: To determine the shelf-life and optimal storage conditions for TBBPA-¹³C₁₂ solutions.

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of a TBBPA-¹³C₁₂ solution of a known concentration in the desired solvent.

-

Prepare a corresponding solution of an unlabeled TBBPA standard for comparison.

-

-

Storage Conditions:

-

Store the aliquots under different conditions, including:

-

Temperature: Refrigerated (2-8 °C), Room Temperature (20-25 °C), and elevated temperature (e.g., 40 °C).

-

Light Exposure: Protected from light (amber vials) and exposed to light.

-

-

-

Analysis at Time Points:

-

Analyze the samples at regular intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months) using a validated analytical method, such as GC-MS or LC-MS.

-

For GC-MS analysis, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.[3]

-

-

Data Evaluation:

-

Calculate the concentration of TBBPA-¹³C₁₂ at each time point relative to the initial concentration (T=0).

-

Assess stability by determining the percentage of degradation. A common acceptance criterion is that the concentration should remain within ±15% of the initial concentration.

-

Logical Flow for Stability Assessment

References

- 1. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 2. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-4694-T-1.2 [isotope.com]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

The Pivotal Role of ¹³C₁₂-Tetrabromobisphenol A in Unraveling Environmental Fate and Transport

An In-depth Technical Guide for Environmental Scientists and Researchers

The widespread use of Tetrabromobisphenol A (TBBPA) as a flame retardant has led to its ubiquitous presence in the environment. Understanding its environmental fate and transport is critical for assessing its ecological and human health risks. ¹³C₁₂-labeled TBBPA (TBBPA-¹³C₁₂) has emerged as an indispensable tool in these investigations, primarily serving as an internal standard for accurate quantification in complex environmental matrices. This technical guide provides a comprehensive overview of the role of TBBPA-¹³C₁₂ in environmental studies, detailing experimental protocols, summarizing quantitative data, and illustrating key processes through logical diagrams.

The Significance of Isotope Dilution Mass Spectrometry

The use of ¹³C₁₂-TBBPA is central to the isotope dilution mass spectrometry (IDMS) method, a highly accurate technique for quantifying trace levels of contaminants. In this approach, a known amount of ¹³C₁₂-TBBPA is added to an environmental sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the native (unlabeled) TBBPA, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of native TBBPA to ¹³C₁₂-TBBPA in the final extract using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the initial concentration of TBBPA in the sample can be precisely calculated, correcting for any methodological inefficiencies.

Experimental Protocols

The accurate determination of TBBPA in environmental samples requires robust and validated analytical methods. The following sections outline a typical experimental protocol for the analysis of TBBPA in soil, sediment, and water, incorporating the use of ¹³C₁₂-TBBPA as an internal standard.

Sample Preparation and Extraction

Soil and Sediment:

-

Sample Collection and Pretreatment: Collect soil or sediment samples and store them at -20°C until analysis. Prior to extraction, samples are typically freeze-dried and sieved to ensure homogeneity.

-

Spiking with Internal Standard: A known amount of ¹³C₁₂-TBBPA solution is added to a subsample of the homogenized soil or sediment (typically 1-5 grams). The sample is then thoroughly mixed.

-

Extraction: Accelerated Solvent Extraction (ASE) is a commonly employed technique. The sample is mixed with a drying agent like diatomaceous earth and packed into an extraction cell. The extraction is performed using a solvent mixture, such as dichloromethane/acetone (1:1, v/v), at elevated temperature and pressure.

-

Concentration: The resulting extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

Water:

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidification to pH 2-3 with sulfuric acid is often recommended to prevent degradation.

-

Spiking with Internal Standard: A known amount of ¹³C₁₂-TBBPA solution is added to a measured volume of the water sample (e.g., 500 mL).

-

Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge packed with a sorbent like Oasis HLB. The cartridge is then washed with purified water to remove interfering substances.

-

Elution: The retained TBBPA and ¹³C₁₂-TBBPA are eluted from the cartridge with a suitable solvent, such as methanol (B129727) or acetone.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen.

Sample Cleanup

To remove co-extracted interfering compounds, a cleanup step is essential.

-

Silica (B1680970) Gel Chromatography: The concentrated extract is loaded onto a silica gel column. The column is washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

-

Elution of Target Analytes: TBBPA and ¹³C₁₂-TBBPA are then eluted with a more polar solvent mixture, such as hexane/dichloromethane (1:1, v/v).

-

Final Concentration: The cleaned extract is concentrated to a final volume (e.g., 1 mL) for instrumental analysis.

Instrumental Analysis: LC-MS/MS

-

Chromatographic Separation: The final extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of methanol and water (often with a modifier like ammonium (B1175870) acetate) is used to separate TBBPA from other compounds.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in the negative electrospray ionization (ESI-) mode.

-

Quantification: The concentrations of native TBBPA and ¹³C₁₂-TBBPA are determined using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the native and labeled compounds.

Quantitative Data on Environmental Fate and Transport

The application of these analytical methods has generated valuable data on the environmental occurrence and behavior of TBBPA.

Environmental Concentrations of TBBPA

| Environmental Matrix | Location | Concentration Range | Reference |

| Surface Water | Pearl River Delta, China | <0.025 - 304 µg/kg dw | [1] |

| Weihe River, China | ND - 12.279 ng/L | [2] | |

| Fuhe River and Baiyang Lake, China | 18.5 - 82.6 ng/L | [2] | |

| Sediment | Pearl River Delta, China | <0.025 - 304 µg/kg dw | [1] |

| Weihe River, China | ND - 3.889 ng/g | [2] | |

| Various Rivers, China | 19.8 - 15,200 ng/g dw | [2] | |

| Soil | E-waste recycling area, China | 0.471 - 64.7 µg/kg dw | [1] |

| Sewage Sludge | Urban wastewater treatment plant | 300 ng/g (dry weight) | [3] |

| Indoor Dust | Various countries | 78.87 - 463.81 ng/g | [2] |

| Air | Various locations | 0.04 - 0.85 pg/m³ | [4] |

ND: Not Detected; dw: dry weight

Degradation and Half-life of TBBPA

| Environmental Condition | Matrix | Half-life | Degradation Products | Reference |

| Anaerobic | Sediment | - | Tribromobisphenol A, Dibromobisphenol A, Monobromobisphenol A, Bisphenol A | [5] |

| Oxic | Sandy Soil | 14.7 days | TBBPA methyl ethers, single-ring bromophenols | [6] |

| Submerged Soil (unplanted) | Soil | 20.8 days | Oxidative cleavage products, methylated TBBPA, debrominated TBBPA | [7] |

| Submerged Soil (with reed) | Soil | 11.4 days | Monomethyl TBBPA | [7] |

| Aerobic | Soil | 64 days (74-82% remaining) | Unidentified polar metabolites | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in TBBPA's environmental fate and its analysis is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the anaerobic degradation pathway of TBBPA and a typical experimental workflow for its analysis in environmental samples.

Conclusion

The use of ¹³C₁₂-TBBPA in conjunction with isotope dilution mass spectrometry has revolutionized the study of TBBPA's environmental fate and transport. This powerful analytical approach provides the accuracy and precision necessary to quantify TBBPA at environmentally relevant concentrations, enabling researchers to build a comprehensive understanding of its persistence, degradation, and distribution in various environmental compartments. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers dedicated to assessing and mitigating the environmental impact of this widely used flame retardant. The continued application of these advanced analytical techniques will be crucial for informing regulatory decisions and developing effective strategies to protect our ecosystems and public health.

References

- 1. epa.gov [epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fate of Tetrabromobisphenol A (TBBPA) and Formation of Ester- and Ether-Linked Bound Residues in an Oxic Sandy Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

The Gold Standard for Brominated Flame Retardant Analysis: A Technical Guide to Tetrabromobisphenol A-¹³C₁₂ Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrabromobisphenol A-¹³C₁₂ (TBBPA-¹³C₁₂), a certified reference material (CRM) essential for the accurate quantification of its ubiquitous, unlabeled counterpart. TBBPA is a high-production-volume brominated flame retardant (BFR) whose presence in environmental and biological matrices has raised health concerns, necessitating precise and reliable analytical methods. This document details the characteristics of TBBPA-¹³C₁₂, its application in isotope dilution mass spectrometry, and the biological signaling pathways affected by TBBPA exposure.

Certified Reference Material Specifications

The use of a stable isotope-labeled internal standard is the gold standard for analytical quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. TBBPA-¹³C₁₂ serves as an ideal internal standard for the analysis of TBBPA. The quantitative data for a typical TBBPA-¹³C₁₂ certified reference material are summarized below.

| Parameter | Specification |

| Chemical Formula | C₁₅H₁₂Br₄O₂ (¹³C₁₂) |

| Isotopic Purity | ≥ 99% |

| Chemical Purity | ≥ 98% |

| Concentration | Typically 50 µg/mL |

| Solvent | Methanol (B129727) or Toluene |

| Storage Conditions | Room temperature, protected from light |

Synthesis and Certification of TBBPA-¹³C₁₂

The production of a certified reference material is a meticulous process that ensures its accuracy, stability, and traceability. While specific proprietary synthesis methods are not publicly disclosed, a generalized approach for the synthesis of ¹³C-labeled bisphenol A analogs involves the use of ¹³C-labeled precursors in a multi-step chemical synthesis.

A plausible synthetic route for TBBPA-¹³C₁₂ would start with a ¹³C-labeled phenol. The synthesis would then proceed through a condensation reaction with acetone, followed by bromination.

The certification of the final product is a critical step that establishes its metrological traceability. This process generally adheres to the principles outlined in ISO 17034 and involves a comprehensive characterization of the material.

Below is a generalized workflow for the certification of an organic certified reference material like TBBPA-¹³C₁₂.

Figure 1: Generalized workflow for the certification of TBBPA-¹³C₁₂ CRM.

Experimental Protocol: Quantification of TBBPA in Environmental Samples using Isotope Dilution LC-MS/MS

The use of TBBPA-¹³C₁₂ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification of TBBPA in complex matrices such as soil, sediment, and biological tissues. The following is a generalized protocol.

3.1. Sample Preparation and Extraction

-

Spiking: Accurately weigh a homogenized sample (e.g., 1-5 g of soil or sediment) into a centrifuge tube. Spike the sample with a known amount of TBBPA-¹³C₁₂ solution.

-

Extraction: Add an appropriate extraction solvent (e.g., a mixture of hexane (B92381) and acetone). Vortex mix and then sonicate the sample for 30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant.

-

Repeat: Repeat the extraction process two more times. Combine the supernatants.

-

Concentration: Concentrate the combined extract to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of mobile phase (e.g., 1 mL of methanol/water).

3.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of water (A) and methanol (B), both containing a suitable modifier like 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

TBBPA: Precursor ion (m/z 543.7) -> Product ions (e.g., m/z 463.8, m/z 79.0).

-

TBBPA-¹³C₁₂: Precursor ion (m/z 555.7) -> Product ions (e.g., m/z 475.8, m/z 79.0).

-

-

3.3. Quantification

The concentration of TBBPA in the sample is calculated using the following formula:

CTBBPA = (ATBBPA / ATBBPA-¹³C₁₂) * (CTBBPA-¹³C₁₂ / Wsample)

Where:

-

CTBBPA = Concentration of TBBPA in the sample.

-

ATBBPA = Peak area of the TBBPA MRM transition.

-

ATBBPA-¹³C₁₂ = Peak area of the TBBPA-¹³C₁₂ MRM transition.

-

CTBBPA-¹³C₁₂ = Amount of TBBPA-¹³C₁₂ spiked into the sample.

-

Wsample = Weight of the sample.

Figure 2: Analytical workflow for the quantification of TBBPA.

Toxicological Significance: TBBPA and Cellular Signaling Pathways

TBBPA has been shown to exert a range of toxicological effects, and research has identified several key cellular signaling pathways that are perturbed upon exposure. Understanding these pathways is crucial for assessing the potential health risks associated with TBBPA.

TBBPA exposure can lead to the generation of reactive oxygen species (ROS), which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) and Ras signaling pathways.[1] These pathways are central regulators of cell proliferation, differentiation, and survival. Furthermore, TBBPA has been found to dysregulate the Wnt and Aryl Hydrocarbon Receptor (AHR) signaling pathways, which are critical for embryonic development and cellular homeostasis.[2] There is also evidence of crosstalk between the AHR and Wnt signaling pathways, which can be influenced by environmental contaminants.[3][4][5]

The diagram below illustrates the interplay between these signaling pathways in response to TBBPA exposure.

Figure 3: TBBPA's impact on key cellular signaling pathways.

Conclusion

Tetrabromobisphenol A-¹³C₁₂ is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its use as a certified reference material in isotope dilution mass spectrometry ensures the highest level of accuracy and reliability in the quantification of TBBPA. A thorough understanding of its properties, the rigorous process of its certification, its application in analytical methods, and the toxicological pathways it helps to investigate, as outlined in this guide, is paramount for advancing our knowledge of the environmental and health impacts of brominated flame retardants.

References

- 1. human-exposome.com [human-exposome.com]

- 2. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crosstalk between AHR and Wnt signaling through R-Spondin1 impairs tissue regeneration in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

The Role of ¹³C₁₂-Tetrabromobisphenol A in Unraveling Endocrine Disruptor Exposure Pathways

An In-depth Technical Guide for Researchers

The widespread use of Tetrabromobisphenol A (TBBPA) as a flame retardant in consumer products has led to its ubiquitous presence in the environment and detectable levels in human tissues.[1][2][3] Concerns over its potential as an endocrine-disrupting chemical (EDC) necessitate robust analytical methods to accurately quantify its presence in various matrices and understand its exposure pathways and metabolic fate. This technical guide details the critical role of ¹³C₁₂-labeled TBBPA (TBBPA-¹³C₁₂) as an internal standard in the precise quantification of TBBPA, a cornerstone for studying its endocrine-disrupting effects.

TBBPA-¹³C₁₂: The Gold Standard for Quantification

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based analytical methods. TBBPA-¹³C₁₂, in which the twelve carbon atoms of the bisphenol A backbone are replaced with the stable isotope ¹³C, serves as an ideal internal standard for TBBPA analysis.[4][5] Its chemical and physical properties are nearly identical to native TBBPA, ensuring it behaves similarly during sample extraction, cleanup, and ionization. However, its increased molecular weight allows it to be distinguished from the native TBBPA by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Key Properties of TBBPA-¹³C₁₂:

| Property | Value | Reference |

| Formula | ¹³C₁₂(CH₃)₂(HO*C₆H₂Br₂)₂ | [6] |

| Labeled CAS Number | 1352876-39-1 | [6] |

| Molecular Weight | 555.8 g/mol | [6] |

| Chemical Purity | ≥96% | [6] |

| Applications | Environmental Analysis, Flame Retardant Analysis | [6] |

Experimental Protocols for TBBPA Analysis Using TBBPA-¹³C₁₂

Accurate determination of TBBPA concentrations in environmental and biological samples is fundamental to assessing exposure. The following protocols outline common methodologies where TBBPA-¹³C₁₂ is employed as an internal standard.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. The goal is to efficiently extract TBBPA while minimizing interferences.

2.1.1. Air Samples:

-

Sampling: Air is drawn through a filter and a solid sorbent tube (e.g., polyurethane foam) to capture particulate and gas-phase TBBPA.

-

Extraction: The filter and sorbent are extracted using a suitable solvent like hexane (B92381) or a hexane/diethyl ether mixture in a Soxhlet apparatus.[5]

-

Internal Standard Spiking: A known amount of TBBPA-¹³C₁₂ solution is added to the collection media before extraction to account for losses during sample processing.

2.1.2. Human Biomonitoring Samples (Serum, Plasma, Breast Milk):

-

Internal Standard Spiking: A precise volume of TBBPA-¹³C₁₂ is added to the liquid sample.

-

Protein Precipitation/Lipid Decomposition: For serum and plasma, proteins are often precipitated with an organic solvent (e.g., acetonitrile). For samples with high lipid content like breast milk, lipids may be decomposed using concentrated sulfuric acid.[7]

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., polystyrene-divinylbenzene) to isolate the analytes from the matrix.[7] The cartridge is then washed, and the analytes are eluted with an organic solvent.

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE uses immiscible solvents (e.g., hexane and water) to partition and extract TBBPA.[8]

Instrumental Analysis: LC-MS/MS and GC-MS

2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is a widely used technique for the analysis of TBBPA due to its sensitivity and selectivity for polar compounds.[4][9]

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate TBBPA from other compounds in the extract.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific mass-to-charge ratios of native TBBPA and TBBPA-¹³C₁₂.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: An alternative to LC-MS, particularly for less polar compounds.

-

Derivatization: TBBPA contains phenolic hydroxyl groups, which require derivatization (e.g., silylation) to increase volatility for GC analysis.[5]

-

Ionization: Electron impact (EI) or negative chemical ionization (NCI) can be used. NCI often provides better sensitivity for halogenated compounds.[5]

-

Mass Spectrometry: Operated in SIM mode to monitor characteristic ions of the derivatized TBBPA and its ¹³C₁₂-labeled internal standard.

Quantification

The concentration of TBBPA in the original sample is calculated by comparing the peak area ratio of the native TBBPA to the TBBPA-¹³C₁₂ internal standard against a calibration curve prepared with known concentrations of both compounds.

Visualizing Workflows and Pathways

General Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of TBBPA in biological and environmental samples using TBBPA-¹³C₁₂.

Caption: General workflow for TBBPA analysis.

TBBPA Metabolism and Endocrine Disruption

While TBBPA-¹³C₁₂ is primarily an analytical tool, the data it helps generate are crucial for understanding the metabolic fate and endocrine-disrupting potential of TBBPA.

Metabolic Pathways: In mammals, TBBPA is metabolized primarily through glucuronidation and sulfation, facilitating its excretion.[10] Minor pathways may include oxidative metabolism.

Caption: Major metabolic pathways of TBBPA in mammals.

Potential Endocrine Disruption Pathways: TBBPA has been shown to interact with various endocrine pathways in vitro, although its in vivo effects are still under investigation.[1][11] Potential mechanisms of endocrine disruption include interference with thyroid hormone signaling and estrogenic pathways.

References

- 1. Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 7. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Tetrabromobisphenol A (TBBPA) in Water Samples Using a ¹³C₁₂-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products, including electronics, textiles, and plastics, to reduce their flammability. Due to its widespread use and potential for environmental release, TBBPA has become a contaminant of concern. Its detection in various environmental matrices and biological samples has raised questions about its potential persistence, bioaccumulation, and toxicity. Accurate and sensitive quantification of TBBPA is crucial for environmental monitoring, exposure assessment, and toxicological studies.

This application note provides a detailed protocol for the analysis of TBBPA in water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, ¹³C₁₂-TBBPA, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Experimental Protocols

This section details the complete workflow for the analysis of TBBPA in water samples, from sample collection to data analysis.

Materials and Reagents

-

Tetrabromobisphenol A (TBBPA), analytical standard

-

¹³C₁₂-Tetrabromobisphenol A (¹³C₁₂-TBBPA), as internal standard[3][4]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Spiking with Internal Standard: To a 100 mL water sample, add a known amount of ¹³C₁₂-TBBPA solution to achieve a final concentration of 10 ng/L.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase composition.

HPLC-MS/MS Analysis

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-10 min: 30-90% B

-

10-12 min: 90% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

-

Ion Source Temperature: 350°C.

-

Capillary Voltage: 3.0 kV.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

TBBPA: Precursor ion m/z 543 → Product ions m/z 79 and m/z 81.[5]

-

¹³C₁₂-TBBPA: Precursor ion m/z 555 → Product ions m/z 79 and m/z 81.

-

-

Collision Energy: Optimized for each transition, typically in the range of 30-50 eV.

Data Analysis

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of TBBPA to the peak area of ¹³C₁₂-TBBPA against the concentration of TBBPA standards. The concentration of TBBPA in the samples is then determined from this calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 4. Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documenta.ciemat.es [documenta.ciemat.es]

Application Note: Quantitative Analysis of Tetrabromobisphenol A (TBBPA) in Environmental and Industrial Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with ¹³C₁₂-TBBPA Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants (BFRs), incorporated into a variety of consumer and industrial products, including electronic circuit boards, plastics, and textiles, to reduce their flammability.[1][2] Due to its widespread use, TBBPA has become a ubiquitous environmental contaminant, detected in various matrices such as dust, air, water, and biota.[3] Concerns over its potential toxicity and persistence necessitate sensitive and accurate analytical methods for its quantification.

This application note details a robust and reliable method for the determination of TBBPA using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution approach. The use of ¹³C₁₂-labeled TBBPA as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrumental analysis.[4][5] Due to the polar nature and thermal lability of TBBPA, a derivatization step is required prior to GC-MS analysis to improve its volatility and chromatographic behavior.[6][7][8]

Principle

The analytical method involves the extraction of TBBPA from the sample matrix, followed by a derivatization step to convert the polar phenolic hydroxyl groups into less polar ethers or esters. The derivatized TBBPA is then separated from other matrix components by gas chromatography and detected by a mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6][9] Quantification is achieved by comparing the response of the native TBBPA to that of a known amount of co-injected ¹³C₁₂-TBBPA internal standard.

Experimental Protocols

1. Apparatus and Materials

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). A pyrolysis-GC/MS system may be used for solid samples like plastics.[2][9]

-

Columns: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[9]

-

Reagents and Standards:

-

Tetrabromobisphenol A (TBBPA) standard

-

Solvents: Dichloromethane, hexane (B92381), acetone, methanol (B129727) (all high purity, pesticide residue grade or equivalent)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acetic anhydride (B1165640) with pyridine.[4][11]

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel or Florisil for cleanup[1][6]

-

2. Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve TBBPA and ¹³C₁₂-TBBPA in a suitable solvent like hexane or methanol to prepare individual stock solutions.[4]

-

Working Standards: Prepare a series of calibration standards by appropriate dilution of the TBBPA stock solution. Spike each calibration standard with a constant concentration of the ¹³C₁₂-TBBPA internal standard.

3. Sample Preparation

The following is a general procedure that can be adapted for different sample matrices.

-

Extraction:

-

Solid Samples (e.g., dust, sediment): Use ultrasonic extraction with a solvent mixture such as hexane/acetone (3:1) or Soxhlet extraction with dichloromethane.[1][4]

-

Plastic Samples: Dissolve the sample in a suitable solvent like a dichloromethane/xylene mixture (90/10).[9] Alternatively, thermal desorption can be used directly for screening.[2]

-

Air Samples: Collect samples on glass fiber filters and polyurethane foam (PUF) plugs, followed by Soxhlet extraction.[4]

-

-

Cleanup:

-

Concentrate the extract.

-

For complex matrices, a cleanup step using a silica gel or Florisil column may be necessary to remove interferences.[4][6] Elute TBBPA with a solvent mixture such as hexane/diethyl ether.[4]

-

Concentrate the cleaned extract to approximately 100 µL under a gentle stream of nitrogen.[4]

-

-

Derivatization:

-

To the 100 µL concentrated extract, add 100 µL of BSTFA + 1% TMCS.[4]

-

Seal the vial and heat at 60 °C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative.[4]

-

After cooling, the sample is ready for GC-MS analysis.

-

4. GC-MS Instrumental Analysis

-

GC Conditions (Example):

-

Injector: Splitless mode, 250-280 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[9]

-

Oven Temperature Program: Initial temperature of 40-100 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C, and hold for 10 minutes.[9]

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane

-

-

MS Conditions:

Quantitative Data Summary

The performance of the method is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.04 pg/m³ (for air samples) | [6][12] |

| Limit of Quantitation (LOQ) | 10.8 µg/mL | [11] |

| Recovery | 79 ± 1% | [6][13] |

| Linearity (R²) | > 0.99 | - |

| Relative Standard Deviation (RSD) | < 10% | [2] |

Visualizations

Below is a diagram illustrating the complete analytical workflow for TBBPA analysis.

Caption: Experimental workflow for GC-MS analysis of TBBPA.

References

- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jeol.com [jeol.com]

- 3. scribd.com [scribd.com]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. well-labs.com [well-labs.com]

- 8. researchgate.net [researchgate.net]

- 9. frontier-lab.com [frontier-lab.com]

- 10. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]

- 11. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas [mdpi.com]

- 12. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for TBBPA Analysis in Human Serum and Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant, and its detection in human serum and plasma is of significant interest for assessing human exposure and potential health risks.[1] Accurate quantification of TBBPA in these complex biological matrices requires robust and efficient sample preparation methods to remove interfering substances such as proteins and lipids. This document provides detailed application notes and protocols for the sample preparation of TBBPA in human serum and plasma, primarily focusing on Solid-Phase Extraction (SPE), a widely validated and effective technique. Protocols for Liquid-Liquid Extraction (LLE) and Protein Precipitation are also discussed. The subsequent analysis is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), with LC-MS/MS often being preferred as it may not require a derivatization step.[2][3]

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes the quantitative data from various studies on TBBPA analysis in human serum and plasma, providing a comparison of different sample preparation and analytical methods.

| Sample Matrix | Preparation Method | Analytical Method | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Internal Standard Used | Reference |

| Human Serum | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 80.3 - 108.8 | 1.81 - 42.16 pg/g | Not Reported | ¹³C₁₂-TBBPA | [4] |

| Human Serum | Consecutive SPE (Reversed-Phase and Normal-Phase) | LC-ESI-MS/MS | > 83.3 | Not Reported | 4.1 pg/g | ¹³C₁₂-TBBPA | [2][5] |

| Human Plasma | SPE with on-column lipid decomposition | GC-ECMS | 93 - 107 (relative) | 0.8 pg/g | Not Reported | Tetrabromo-o-cresol, Chlorotribromobisphenol-A | [6][7] |

Note: The reported values for LOD and LOQ can vary based on the specific instrumentation and experimental conditions used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TBBPA Analysis in Human Serum

This protocol is based on a method developed for the simultaneous extraction of TBBPA and other brominated flame retardants from human serum.[4]

Materials:

-

Human serum sample

-

Internal Standard: ¹³C₁₂-TBBPA

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Sulfuric Acid

-

Solid-Phase Extraction (SPE) Cartridge: LC-Si column

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

UPLC-MS/MS system

Procedure:

-

Sample Spiking: To a known volume of human serum (e.g., 1 mL), add the internal standard, ¹³C₁₂-TBBPA, at a known concentration.

-

Liquid-Liquid Extraction:

-

Add a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v) to the serum sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 RPM for 10 minutes to separate the layers.[8]

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Lipid Removal:

-

Add concentrated sulfuric acid to the collected organic extract to remove co-extracted lipids.

-

Vortex briefly and centrifuge to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an LC-Si SPE column according to the manufacturer's instructions.

-

Load the extract onto the conditioned SPE column.

-

Wash the column with an appropriate solvent to remove interferences.

-

Elute the TBBPA fraction with a suitable elution solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a solvent compatible with the UPLC-MS/MS system (e.g., methanol/water).

-

-

Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system for quantification of TBBPA. The determination is typically performed in the multi-reaction monitoring (MRM) mode.[4]

-

Protocol 2: Consecutive Solid-Phase Extraction (SPE) for High Purity TBBPA Analysis

This method utilizes two sequential SPE steps for enhanced purification and is suitable for achieving very low detection limits.[2][5]

Materials:

-

Human serum sample (e.g., 5 g)

-

Internal Standard: ¹³C₁₂-TBBPA

-

Reversed-Phase SPE Cartridge (e.g., C18)

-

Normal-Phase SPE Cartridge

-

LC-ESI-MS/MS system

Procedure:

-

Sample Spiking: Spike the human serum sample with ¹³C₁₂-TBBPA internal standard.

-

First SPE (Reversed-Phase):

-

Condition a reversed-phase SPE cartridge.

-

Load the serum sample onto the cartridge.

-

Wash the cartridge to remove polar interferences.

-

Elute TBBPA with an appropriate organic solvent.

-

-

Second SPE (Normal-Phase):

-

Condition a normal-phase SPE cartridge.

-

Load the eluate from the first SPE step onto the normal-phase cartridge.

-

Perform a wash step to remove non-polar interferences.

-

Elute the purified TBBPA fraction.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the final eluate to dryness.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the sample using an LC-ESI-MS/MS system in negative ion mode.[5]

-

Protocol 3: Protein Precipitation (General Protocol)

Protein precipitation is a simpler and faster, though potentially less clean, method for sample preparation.[9][10]

Materials:

-

Human serum or plasma sample

-

Precipitating Solvent: Acetonitrile (B52724) or Methanol (ice-cold)

-

Vortex mixer

-

Centrifuge

-

Syringe filter (optional)

Procedure:

-

Precipitation:

-

To a microcentrifuge tube containing the serum or plasma sample, add 3-5 volumes of ice-cold acetonitrile or methanol.[9]

-

Vortex the mixture vigorously for about 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the TBBPA, without disturbing the protein pellet.

-

-

Filtration (Optional):

-

For a cleaner sample, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) before analysis.[10]

-

-

Analysis:

-

The resulting supernatant can be directly injected into an LC-MS/MS system or undergo further cleanup if necessary.

-

Mandatory Visualization

Caption: Workflow for TBBPA Sample Preparation and Analysis.

References

- 1. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of phenolic flame-retardants in human plasma using solid-phase extraction and gas chromatography-electron-capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspq.qc.ca [inspq.qc.ca]

- 9. agilent.com [agilent.com]

- 10. youtube.com [youtube.com]

Application Note and Protocol for Solid-Phase Extraction of TBBPA from Soil and Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of Tetrabromobisphenol A (TBBPA) from soil and sediment samples. The protocols outlined below are designed to ensure high recovery and purity of TBBPA for subsequent analysis by methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant, and its presence in environmental matrices such as soil and sediment is of increasing concern due to its potential persistence, bioaccumulation, and toxicity.[1][2] Accurate quantification of TBBPA in these complex matrices requires effective sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a robust and selective technique for the cleanup and concentration of TBBPA from sample extracts.[1][2] This application note details two effective SPE protocols using polymeric reversed-phase (Oasis HLB) and normal-phase (Silica) sorbents.

Experimental Data Summary

The following table summarizes quantitative data from various studies on the extraction and analysis of TBBPA in soil and sediment samples. It is important to note that the recovery rates and detection limits often reflect the entire analytical method, including the initial solvent extraction and the final analytical determination.

| Matrix | Extraction Method | SPE Sorbent | Analytical Method | Recovery Rate (%) | LOD/LOQ | Reference |

| Soil | Accelerated Solvent Extraction (ASE) | Not Specified | HPLC-MS/MS | > 79.40 | 0.0225 - 0.0525 ng/g (LOD) | [1][2] |

| Sediment | Accelerated Solvent Extraction (ASE) | Not Specified | HPLC-MS/MS | > 75.65 | 0.0225 - 0.0525 ng/g (LOD) | [1][2] |

| Soil & Sediment | Paper Spray Ionization MS | Isotopic Internal Standard | Mass Spectrometry | 90.4 - 101.1 | 0.039 µg/L (LOD) | |

| Soil | Ultrasonic Extraction | HLB and Silica (B1680970) Cartridge | GC/MS | 69 ± 4 | TBBPA: 4.10 ng/g, BPA: 0.13 ng/g (LOD) | |

| Sediment | Pressurised Fluid Extraction (PFE) | Not Specified | HPLC-DAD | 90 - 98 | 10 ng/g (DTC), 21 ng/g (ID), 30 ng/g (DTM) | [3][4] |

| Sewage Sludge | Pressurised Fluid Extraction (PFE) | Not Specified | HPLC-DAD | 90 - 98 | 22 ng/g (DTC), 44 ng/g (ID), 72 ng/g (DTM) | [3][4] |

| Sediment & Sewage Sludge | Various | Not Specified | HPLC-DAD/MS | 35 - 98 | Not Specified | [3][4] |

LOD: Limit of Detection, LOQ: Limit of Quantification, DTC: Limit of Detection, ID: Limit of Identification, DTM: Limit of Determination

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of TBBPA from soil and sediment samples.

Caption: General workflow for TBBPA analysis in soil and sediment.

Detailed Experimental Protocols

Prior to SPE, an initial extraction of TBBPA from the soil or sediment matrix is required. Common methods include Accelerated Solvent Extraction (ASE) or sonication with an appropriate organic solvent (e.g., a mixture of acetone (B3395972) and hexane). The resulting extract should be filtered or centrifuged to remove particulate matter before proceeding with SPE cleanup.

Protocol 1: Reversed-Phase SPE using Oasis HLB Cartridges

This protocol is suitable for the cleanup of TBBPA from soil and sediment extracts. Oasis HLB is a polymeric reversed-phase sorbent that offers good retention for a broad range of compounds, including TBBPA.

Materials:

-

Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

-

Methanol (B129727) (HPLC grade)

-

Deionized Water

-

Acetonitrile (B52724) (HPLC grade)

-

SPE Vacuum Manifold

Procedure:

-

Conditioning:

-

Pass 5 mL of methanol through the Oasis HLB cartridge.

-

Do not allow the sorbent to dry.

-

-

Equilibration:

-

Pass 5 mL of deionized water through the cartridge.

-

Ensure the sorbent remains wetted.

-

-

Sample Loading:

-

Load the soil/sediment extract (reconstituted in a solvent compatible with the aqueous phase, e.g., by evaporating the extraction solvent and redissolving in a small amount of methanol and then diluting with water) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

-

Elution:

-

Elute the TBBPA from the cartridge with 5-10 mL of acetonitrile or methanol.

-

Collect the eluate for subsequent analysis.

-

-

Post-Elution:

-

The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

-

Protocol 2: Normal-Phase SPE using Silica Cartridges

This protocol is an alternative for cleaning up TBBPA from non-polar extracts. Silica is a polar sorbent, and the separation is based on polar interactions.

Materials:

-

Silica SPE Cartridges (e.g., 6 cc, 500 mg)

-

Hexane (B92381) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Acetone (HPLC grade)

-

SPE Vacuum Manifold

Procedure:

-

Conditioning:

-

Pass 5 mL of hexane through the silica cartridge.

-

Do not allow the sorbent to dry.

-

-

Sample Loading:

-